molecular formula C17H19NO3 B8507522 methyl 2-[3-[[(2-hydroxyphenyl)methylamino]methyl]phenyl]acetate

methyl 2-[3-[[(2-hydroxyphenyl)methylamino]methyl]phenyl]acetate

Cat. No.: B8507522
M. Wt: 285.34 g/mol
InChI Key: YCZSKMFYAYZYTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl 2-[3-[[(2-hydroxyphenyl)methylamino]methyl]phenyl]acetate is an organic compound that features a complex structure with both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[3-[[(2-hydroxyphenyl)methylamino]methyl]phenyl]acetate typically involves multi-step organic reactions. One common method starts with the preparation of the benzylamine derivative, which is then reacted with a phenylacetic acid derivative under controlled conditions. The final esterification step involves the use of methanol and an acid catalyst to yield the methyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes purification steps such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

methyl 2-[3-[[(2-hydroxyphenyl)methylamino]methyl]phenyl]acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents such as lithium aluminum hydride can be used to reduce the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzylamine moiety, often using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, methyl 2-[3-[[(2-hydroxyphenyl)methylamino]methyl]phenyl]acetate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block in the preparation of various pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate enzyme-substrate interactions and receptor binding studies.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a precursor to drugs targeting specific pathways in disease treatment.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 2-[3-[[(2-hydroxyphenyl)methylamino]methyl]phenyl]acetate involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzylamine derivatives: These compounds share the benzylamine moiety and exhibit similar reactivity.

    Phenylacetic acid derivatives: These compounds have the phenylacetic acid structure and can undergo similar chemical transformations.

Uniqueness

What sets methyl 2-[3-[[(2-hydroxyphenyl)methylamino]methyl]phenyl]acetate apart is its unique combination of functional groups, which allows for a diverse range of chemical reactions and applications. Its structure provides a versatile platform for the development of new compounds with tailored properties.

Properties

Molecular Formula

C17H19NO3

Molecular Weight

285.34 g/mol

IUPAC Name

methyl 2-[3-[[(2-hydroxyphenyl)methylamino]methyl]phenyl]acetate

InChI

InChI=1S/C17H19NO3/c1-21-17(20)10-13-5-4-6-14(9-13)11-18-12-15-7-2-3-8-16(15)19/h2-9,18-19H,10-12H2,1H3

InChI Key

YCZSKMFYAYZYTQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC(=CC=C1)CNCC2=CC=CC=C2O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-hydroxybenzylamine (407 mg) and (3-formylphenyl)acetic acid methyl ester (594 mg) in dichloromethane (10 mL) and 1-methyl-2-pyrrolidone (10 mL) was treated with acetic acid (333 mg) followed by sodium triacetoxyborohydride (1.41 g) and the whole stirred at room temperature for 18 hours. The reaction mixture was partitioned between ethyl acetate and saturated aqueous sodium bicarbonate, the organic layer was washed twice with saturated aqueous brine before being separated, dried and evaporated under reduced pressure to yield the sub-titled compound (0.81 g).
Quantity
407 mg
Type
reactant
Reaction Step One
Quantity
594 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
333 mg
Type
reactant
Reaction Step Two
Quantity
1.41 g
Type
reactant
Reaction Step Three

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